5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound features a pyrrolo[3,4-c]pyrazol-6(1H)-one core fused with a dihydropyrrole ring. Key structural attributes include:
- Substituents: A furan-2-ylmethyl group at position 5, a 2-hydroxy-4,6-dimethylphenyl group at position 3, and a 4-hydroxy-3-methoxyphenyl group at position 2. These substituents introduce polar (hydroxy, methoxy) and aromatic (furan, phenyl) functionalities.
- Hydrogen bonding: The hydroxy groups and pyrazolone oxygen likely form intramolecular hydrogen bonds, stabilizing tautomeric forms and influencing crystal packing .
- Synthesis: While direct synthesis details are unavailable, analogous pyrrolo-pyrazole derivatives are synthesized via cyclization of azido-pyrazole intermediates with hydrazine hydrate or acetic acid .
Properties
Molecular Formula |
C25H23N3O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H23N3O5/c1-13-9-14(2)20(18(30)10-13)22-21-23(27-26-22)25(31)28(12-16-5-4-8-33-16)24(21)15-6-7-17(29)19(11-15)32-3/h4-11,24,29-30H,12H2,1-3H3,(H,26,27) |
InChI Key |
RAQZJYKXHYMICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, hydroxyphenyl compounds, and pyrazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic development. Some notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds, including those similar to 5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one have demonstrated significant antimicrobial properties. For instance, studies have synthesized various thiazole derivatives from related pyrazoles that exhibit potent antimicrobial activity against various pathogens .
- Anticancer Properties : The compound's structural features suggest potential activity against cancer cells. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Specific studies have focused on the interaction of these compounds with cellular pathways involved in cancer progression .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through modulation of inflammatory pathways. This suggests that this compound may also possess anti-inflammatory properties that warrant further investigation .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. Key steps may include:
- Formation of the pyrrolo-pyrazole core : This involves cyclization reactions that yield the desired heterocyclic structure.
- Functionalization : Modifying the phenolic and furan components can lead to enhanced solubility and bioactivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related heterocycles:
Key Comparative Insights:
Structural Complexity: The target compound’s pyrrolo-pyrazolone core is less common than pyrazolo-pyrimidine or thiazolo systems .
Substituent Effects: The hydroxy and methoxy groups in the target compound enhance polarity and hydrogen-bonding capacity, likely improving aqueous solubility over chlorophenyl- or sulfonyl-substituted analogs .
Hydrogen Bonding and Stability: Intramolecular H-bonds in the target compound (e.g., O–H···O=C) may stabilize its enol tautomer, similar to β-diketone-pyrazole hybrids . This contrasts with thiazolo-pyrimidines, which rely on intermolecular H-bonds for crystal packing .
Synthetic Accessibility :
- The target compound likely requires fewer steps than multi-heterocyclic systems (e.g., thiazolo-pyrrolo-pyrrole ), but its regioselective functionalization (e.g., positioning of hydroxy groups) may pose challenges.
Biological Relevance: Pyrazole derivatives with hydroxy/methoxy substituents (e.g., ) often exhibit anticonvulsant or anti-inflammatory activity.
Research Findings and Data
Table 1: Physicochemical Properties (Hypothetical Data Based on Analogs)
Key Observations:
- The target compound’s higher hydrogen bond donor count (3 vs. 1–2 in analogs) correlates with increased predicted solubility in polar solvents.
- Its moderate LogP (2.1) suggests better membrane permeability than highly polar analogs (e.g., pyrazolo[3,4-c]pyrazole ).
Biological Activity
5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and neurology.
- Molecular Formula : C27H27N3O6
- Molecular Weight : 489.5 g/mol
- IUPAC Name : 5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6-one
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase. Inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 1 | 92.4 | Various cancer cell lines |
| Compound 2 | 1.1 | Delavirdine-resistant HIV |
| Compound 3 | 0.35 | HCV NS5B RNA polymerase |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects:
- Inhibition of COX Enzymes : Similar compounds have shown efficacy in inhibiting cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced pain and swelling in various inflammatory conditions .
Neuroprotective Effects
Studies have explored the neuroprotective potential of this compound:
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated activity against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The ability to inhibit AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the anticancer effects of a related pyrrolo[3,4-c]pyrazole derivative on human colon adenocarcinoma cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 92.4 µM against multiple cancer cell lines including lung and breast cancers .
- Neuroprotection : Another research project focused on the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce neuronal death in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
